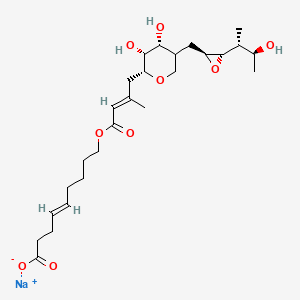
2,4,6-Trimethylphenylglyoxal hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trimethylphenylglyoxal hydrate is a chemical compound with the molecular formula C₁₁H₁₂O₂·H₂O . It belongs to the class of glyoxals , which are aldehyde compounds containing a dialdehyde group . The hydrate form indicates that it contains a water molecule. This compound is used primarily in proteomics research applications .
Aplicaciones Científicas De Investigación
Proteomics Research
“2,4,6-Trimethylphenylglyoxal hydrate” is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experimental procedures within this field, although the specific details are not provided in the sources .
Biochemistry Research
While there isn’t specific information available on the use of “2,4,6-Trimethylphenylglyoxal hydrate” in biochemistry research, it’s plausible that it could be used given its chemical properties . Biochemistry involves the study of chemical processes within and relating to living organisms, and this compound could potentially be used in experiments studying these processes.
Pharmaceutical Research
The compound could potentially be used in pharmaceutical research . This could involve studying the compound’s interactions with various biological systems, its potential therapeutic effects, or its suitability as a pharmaceutical ingredient. However, specific details on its use in this field are not provided in the sources .
Chemical Synthesis Research
“2,4,6-Trimethylphenylglyoxal hydrate” could potentially be used in research involving chemical synthesis . This could involve using the compound as a reagent or intermediate in the synthesis of other chemicals. However, specific details on its use in this field are not provided in the sources .
Analytical Chemistry Research
In the field of analytical chemistry, “2,4,6-Trimethylphenylglyoxal hydrate” could potentially be used . Analytical chemistry involves the analysis of material samples to gain an understanding of their chemical composition and structure. This compound could be used in various analytical techniques, although the specific details are not provided in the sources .
Environmental Science Research
While there isn’t specific information available on the use of “2,4,6-Trimethylphenylglyoxal hydrate” in environmental science research, it’s plausible that it could be used given its chemical properties . Environmental science involves the study of the interactions among the physical, chemical, and biological components of the environment. This compound could potentially be used in experiments studying these interactions.
Materials Science Research
The compound could potentially be used in materials science research . This could involve studying the compound’s properties and how it interacts with other materials. However, specific details on its use in this field are not provided in the sources .
Nanotechnology Research
In the field of nanotechnology, “2,4,6-Trimethylphenylglyoxal hydrate” could potentially be used . Nanotechnology involves the manipulation of matter on an atomic, molecular, and supramolecular scale. This compound could be used in various nanotechnology applications, although the specific details are not provided in the sources .
Propiedades
IUPAC Name |
2-oxo-2-(2,4,6-trimethylphenyl)acetaldehyde;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2.H2O/c1-7-4-8(2)11(9(3)5-7)10(13)6-12;/h4-6H,1-3H3;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIUCNOOFPPMNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C=O)C.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656969 |
Source


|
| Record name | Oxo(2,4,6-trimethylphenyl)acetaldehyde--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
142751-35-7 |
Source


|
| Record name | Oxo(2,4,6-trimethylphenyl)acetaldehyde--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)urea Trifluoroacetic Acid Salt](/img/structure/B584445.png)


![4-Hydroxy-1-[(3-imidazol-1-yl-3-oxoprop-1-enyl)amino]butan-2-one](/img/structure/B584450.png)



![(2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid](/img/structure/B584456.png)

![5-ethoxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B584460.png)